molecular formula C16H17NO3 B1310259 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde CAS No. 879045-05-3

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1310259
CAS No.: 879045-05-3
M. Wt: 271.31 g/mol
InChI Key: OFZXVFPDWWIKGE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems. The complete name, 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde, systematically describes the molecular structure through its constituent components. The nomenclature begins with the core pyrrole ring system, which serves as the principal structural framework. The pyrrole ring contains nitrogen at position one and features methyl substituents at positions two and five, establishing the fundamental substitution pattern.

The benzodioxin moiety attached to the pyrrole nitrogen represents a more complex structural element. The systematic name describes this as 7-methyl-2,3-dihydrobenzo[b]dioxin-6-yl, indicating a benzene ring fused to a six-membered dioxin ring where positions two and three are saturated with hydrogen atoms. The methyl group at position seven of the benzodioxin system and the attachment point at position six provide precise structural localization. The carbaldehyde functional group at position three of the pyrrole ring completes the systematic description, representing the aldehyde functionality that contributes to the compound's chemical reactivity.

Structural representation through chemical notation systems provides additional clarity for this complex molecule. The Simplified Molecular Input Line Entry System representation appears as O=Cc1cc(n(c1C)c1cc2OCCOc2cc1C)C, which encodes the complete molecular structure in a linear format. This notation systematically describes the connectivity between atoms, starting with the carbonyl oxygen of the aldehyde group and proceeding through the pyrrole ring to the attached benzodioxin system. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3. This standardized representation includes connectivity information, hydrogen count, and stereochemical details necessary for unambiguous structural identification.

Common Synonyms and Registry Numbers (CAS, PubChem, etc.)

The compound maintains consistent registry identification across multiple chemical databases and regulatory systems. The Chemical Abstracts Service number 879045-05-3 serves as the primary registry identifier, providing unambiguous chemical identification for regulatory, commercial, and research purposes. This registry number ensures consistent identification across international databases and facilitates accurate communication within the global chemical community.

Properties

IUPAC Name

2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZXVFPDWWIKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related heterocyclic compounds, such as thiazolo-pyrimidine and pyrimido-quinazoline derivatives.

Key Comparative Observations

Compound 12 shows a lower yield (57%), likely due to the complexity of its pyrimido-quinazoline framework and extended reflux time (12 hours) .

Melting Points: The 4-cyanobenzylidene substituent in 11b reduces the melting point (213–215°C) compared to 11a (243–246°C), possibly due to reduced crystallinity from the polar cyano group . Compound 12, with a fused quinazoline system, has the highest melting point (268–269°C), reflecting enhanced rigidity and intermolecular interactions .

Spectroscopic Trends: IR Spectroscopy: All compounds show strong CN stretches (~2,200 cm⁻¹), confirming nitrile functionality in 11a, 11b, and 12 . NMR Data: Substituent-induced shifts are evident. For example, the =CH proton in 11a resonates at δ 7.94 ppm, while in 11b, it shifts downfield to δ 8.01 ppm due to the electron-withdrawing cyano group .

Structural Implications for the Target Compound: The carbaldehyde group in the target compound may enhance reactivity toward nucleophilic additions compared to the nitrile-containing analogs in the evidence. The dihydrobenzo dioxin moiety could improve solubility in non-polar media relative to the furan-based systems in 11a, 11b, and 12.

Biological Activity

The compound 2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrole ring and subsequent functionalization to introduce the aldehyde group. Specific synthetic pathways can vary based on the starting materials used and desired purity levels.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a derivative demonstrated the ability to suppress cell growth in various cancer cell lines while enhancing glucose uptake and ATP production in cells during monoclonal antibody production processes . This suggests a potential role in metabolic modulation within tumor environments.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, potentially leading to increased apoptosis.
  • Metabolic Modulation : The compound enhances glucose uptake and ATP levels in cells, indicating its role in energy metabolism which is often altered in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the pyrrole ring significantly influence biological activity. For example, the presence of specific substituents on the pyrrole structure can enhance its efficacy against certain types of cancer cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSuppressed cell growth; increased ATP production
Metabolic ModulationEnhanced glucose uptake
Apoptosis InductionInduced apoptosis in cancer cell lines

Case Studies

  • Cell Culture Studies : In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of this compound resulted in a 1.5-fold increase in monoclonal antibody production compared to controls. This was attributed to enhanced cell viability and productivity under nutrient-limited conditions .
  • In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate promising antitumor effects with minimal toxicity profiles .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

Pyrrole core formation : Use Vilsmeier-Haack formylation or Knorr-type cyclization to introduce the carbaldehyde group at position 2.

Substitution at N1 : Couple the dihydrobenzo[b][1,4]dioxin moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .

Optimization strategies :

  • Catalyst screening : Test Pd(OAc)₂/XPhos vs. Pd₂(dba)₃/BINAP for coupling efficiency.
  • Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) for reaction homogeneity.
  • Temperature control : Reactions at 80–100°C often improve yields over room-temperature conditions .

Q. Table 1: Synthetic Route Comparison

StepMethodCatalystYield (%)Purity (HPLC)
1Vilsmeier-HaackPOCl₃/DMF6295%
2Buchwald-HartwigPd(OAc)₂/XPhos5198%

Spectroscopic Characterization

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Prioritize signals for the aldehyde proton (δ ~9.8–10.2 ppm) and dihydrobenzo[b][1,4]dioxin methyl groups (δ ~1.2–1.5 ppm).
    • Use DEPT-135 to distinguish CH₃ (di-methyl pyrrole) vs. CH₂ (dihydrodioxin) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, calculated m/z 342.1473 vs. observed 342.1471 .
  • IR : Validate aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹).

Biological Activity Profiling

Q. Q3. How can researchers design assays to evaluate the compound’s antimicrobial activity, given structural similarities to active pyrrole derivatives?

Methodological Answer:

  • In vitro assays :
    • Disk diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • MIC determination : Use broth microdilution (CLSI guidelines) with concentrations from 0.1–100 µg/mL.
  • Mechanistic studies :
    • Perform fluorescence-based bacterial membrane disruption assays.
    • Compare activity to structurally related compounds (e.g., 1-(2-fluorobenzyl)-analogues) to establish SAR .

Data Contradiction Analysis

Q. Q4. How should researchers resolve discrepancies in reported biological activities of structurally similar pyrrole carbaldehyde derivatives?

Methodological Answer:

  • Source analysis :
    • Check purity (HPLC ≥95% vs. lower-grade batches).
    • Compare assay conditions (e.g., cell line viability protocols: MTT vs. resazurin).
  • Structural nuances :
    • Substituent effects (e.g., 7-methyl vs. 2-fluoro groups) may alter hydrophobicity or target binding.
    • Use molecular docking to predict binding affinity variations to targets like COX-2 or bacterial DNA gyrase .

Computational Modeling

Q. Q5. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., CYP450 isoforms).
    • Validate with co-crystallized ligands (PDB IDs: 4COX, 1KZN).
  • MD simulations :
    • Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes.
    • Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Stability and Storage

Q. Q6. What are the documented stability profiles of similar pyrrole-3-carbaldehyde derivatives under varying storage conditions?

Methodological Answer:

  • Degradation pathways :
    • Aldehyde oxidation to carboxylic acid under aerobic conditions.
    • Light-induced decomposition (store in amber vials at -20°C under argon).
  • Analytical monitoring :
    • Track purity via HPLC (C18 column, acetonitrile/water gradient) monthly.
    • Use LC-MS to detect oxidation products (e.g., m/z +16 for carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.